R8 vs. HIV-1 Tat (48–60): Equivalent Translocation Efficiency with Distinct Proteoglycan Receptor Dependence
Octaarginine (Arg8) demonstrates protein translocation efficiency comparable to the widely used HIV-1 Tat (48–60) peptide across multiple cell lines, yet the two CPPs rely on distinct cell-surface proteoglycans for uptake—R8 preferentially engages chondroitin sulfate B, whereas Tat binding is heparan sulfate-dependent [1][2]. This mechanistic divergence enables cell-type-specific delivery strategies: in CAR-negative cells where adenoviral transduction fails, R8-modified adenovirus achieves gene expression 1–2 log orders higher than unmodified virus, with uptake governed by chondroitin sulfate B rather than the coxsackievirus and adenovirus receptor (CAR) [2].
| Evidence Dimension | Protein transduction efficiency (comparable) and proteoglycan receptor specificity (distinct) |
|---|---|
| Target Compound Data | R8 (Arg8): translocation efficiency comparable to Tat-(48–60) in RAW264.7, HeLa, and COS-7 cells; uptake dependent on chondroitin sulfate B [1][2] |
| Comparator Or Baseline | HIV-1 Tat (48–60): comparable translocation efficiency; uptake dependent on heparan sulfate [1][2] |
| Quantified Difference | Comparable absolute translocation (no significant quantitative difference); qualitative receptor preference is mutually distinct—R8 uses chondroitin sulfate B, Tat uses heparan sulfate |
| Conditions | Mouse macrophage RAW264.7, human cervical carcinoma HeLa, simian kidney COS-7 cells; also CAR-negative cell lines for adenoviral transduction assays [1][2] |
Why This Matters
Procurement of R8 TFA is indicated when experimental protocols require CPP-mediated delivery into cells with low heparan sulfate expression or when Tat-mediated uptake is confounded by heparan sulfate competition; conversely, R8 provides a chondroitin sulfate B-dependent entry route unavailable with Tat.
- [1] Suzuki T, Futaki S, Niwa M, Tanaka S, Ueda K, Sugiura Y. Possible existence of common internalization mechanisms among arginine-rich peptides. J Biol Chem. 2002;277(4):2437-2443. doi:10.1074/jbc.M110017200 View Source
- [2] Kurosaki T, Kawakami S, Higuchi N, et al. Transduction of adenovirus vectors modified with cell-penetrating peptides. Peptides. 2009;30(8):1548-1552. doi:10.1016/j.peptides.2009.05.016 View Source
